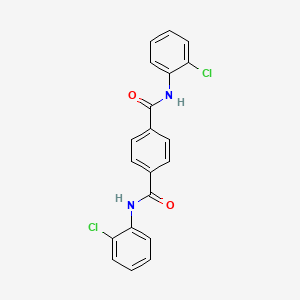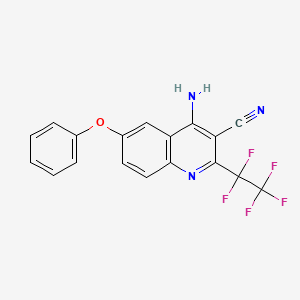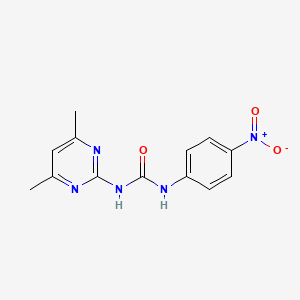
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” is a synthetic organic compound that belongs to the class of substituted ureas These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with p-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and minimize by-products. Advanced purification methods, including distillation and crystallization, are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
“Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
“Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of “Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-: Lacks the nitro group, resulting in different chemical properties.
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(m-nitrophenyl)-: Similar structure but with the nitro group in a different position.
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(o-nitrophenyl)-: Another positional isomer with distinct properties.
Uniqueness
“Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” is unique due to the presence of both the pyrimidine ring and the para-nitrophenyl group. This combination imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
4323-52-8 |
|---|---|
Fórmula molecular |
C13H13N5O3 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C13H13N5O3/c1-8-7-9(2)15-12(14-8)17-13(19)16-10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H2,14,15,16,17,19) |
Clave InChI |
HYKDTXOZJZCRBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
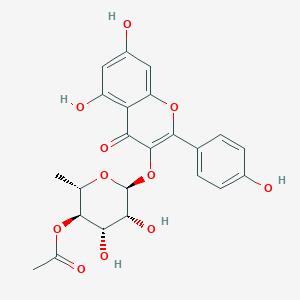
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)

![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
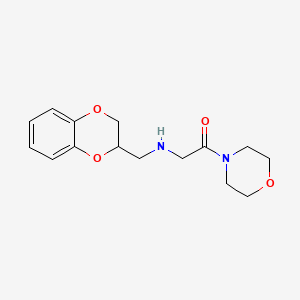
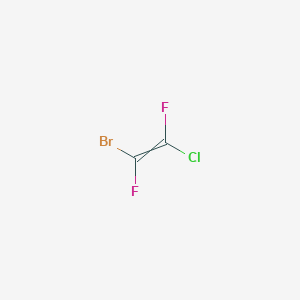
![6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14161819.png)

